2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine
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Overview
Description
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine: is an organic compound that belongs to the class of epoxides and pyridines. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, often involving catalysts and controlled temperatures to maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine involves the interaction of its epoxide group with various biological targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The pyridine ring can also interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Oxiran-2-ylmethyl)pyridine
- 4-(Oxiran-2-ylmethoxy)benzenepropanoate
- N,N-Diglycidyl-4-glycidyloxyaniline
Uniqueness
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine is unique due to the presence of both an epoxide and a pyridine ring in its structure. This combination provides a distinct reactivity profile, making it useful in various chemical and biological applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[3-(oxiran-2-ylmethoxy)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-7-15-14(6-1)11-4-3-5-12(8-11)16-9-13-10-17-13/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECIVJSFTXJUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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